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Compound of Interest

Compound Name: Nap-226-90

Cat. No.: B019088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nap-226-90, with the CAS number 139306-10-8, is the S-enantiomer of 3-[1-

(dimethylamino)ethyl]phenol. It is the principal and pharmacologically active metabolite of

Rivastigmine, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic

treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.

The biotransformation of Rivastigmine to Nap-226-90 occurs through hydrolysis mediated by

cholinesterases. This document provides a comprehensive technical overview of Nap-226-90,

including its chemical properties, synthesis, mechanism of action, relevant quantitative data,

and detailed experimental protocols.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Nap-226-90 is presented in the table

below.
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Property Value

CAS Number 139306-10-8

Molecular Formula C₁₀H₁₅NO

Molecular Weight 165.23 g/mol

Appearance Off-white to pale yellow crystalline solid

Purity ≥99%

Solubility Soluble in DMSO and Ethanol

Synthesis
The synthesis of Nap-226-90, or (S)-3-[1-(dimethylamino)ethyl]phenol, is a critical process,

often starting from 3'-hydroxyacetophenone. The following is a representative synthetic route:

Experimental Protocol: Synthesis of (S)-3-[1-
(dimethylamino)ethyl]phenol
This protocol describes a multi-step synthesis starting from 3'-hydroxyacetophenone.

Step 1: Reductive Amination of 3'-Hydroxyacetophenone

In a reaction vessel, dissolve 3'-hydroxyacetophenone in a suitable solvent such as

methanol.

Add a solution of dimethylamine in a suitable solvent.

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise

while maintaining the temperature at 0-5 °C.

The reaction mixture is stirred at room temperature until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched with water, and the pH is adjusted to be basic.
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The product, racemic 3-[1-(dimethylamino)ethyl]phenol, is extracted with an organic solvent

(e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

Step 2: Chiral Resolution

The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid (e.g., L-

tartaric acid or a derivative), to form diastereomeric salts.

The racemic base is dissolved in a suitable solvent (e.g., ethanol), and a solution of the

resolving agent in the same solvent is added.

The mixture is heated to obtain a clear solution and then allowed to cool slowly to facilitate

the crystallization of one of the diastereomeric salts.

The crystals are collected by filtration and can be recrystallized to improve diastereomeric

purity.

The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution)

to liberate the free base of the (S)-enantiomer, Nap-226-90.

The final product is extracted with an organic solvent, and the solvent is evaporated to yield

the purified (S)-3-[1-(dimethylamino)ethyl]phenol.

Synthetic Workflow for Nap-226-90
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Synthetic Workflow for Nap-226-90

Mechanism of Action and Signaling Pathway
Nap-226-90 exerts its pharmacological effects primarily through the inhibition of

acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter
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acetylcholine. By inhibiting AChE, Nap-226-90 increases the concentration and prolongs the

action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a

deficit in cholinergic function.

While the primary metabolite, Nap-226-90, is an acetylcholinesterase inhibitor, its activity is at

least 10-fold lower than that of the parent drug, Rivastigmine[1].

Cholinergic Synapse Signaling Pathway
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Cholinergic Synapse Signaling Pathway

Quantitative Data
Acetylcholinesterase Inhibitory Activity
While a specific IC₅₀ value for Nap-226-90 is not readily available in the public domain, it is

established that its inhibitory activity against acetylcholinesterase is at least 10 times lower than

that of its parent compound, Rivastigmine[1]. For reference, the IC₅₀ of Rivastigmine for

acetylcholinesterase is in the micromolar range.

Pharmacokinetic Parameters
The pharmacokinetic properties of Nap-226-90 have been studied in the context of various

Rivastigmine formulations. The following table summarizes key pharmacokinetic parameters of

Nap-226-90 following the administration of a novel rivastigmine nasal spray and intravenous

infusion to healthy elderly individuals[2].

Parameter Nasal Spray (Mean ± SD)
Intravenous Infusion
(Mean ± SD)

AUC₀₋∞ (ng·h/mL) 22.9 ± 5.3 23.2 ± 5.1

Cₘₐₓ (ng/mL) 3.01 ± 0.8 -

tₘₐₓ (h) 1.9 -

Metabolite/Parent AUC Ratio 0.78 ± 0.19 0.63 ± 0.11

Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Nap-226-90 on acetylcholinesterase can be determined using the

spectrophotometric method developed by Ellman.

Materials:
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Acetylcholinesterase (AChE) solution

Acetylthiocholine iodide (ATCI) as the substrate

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Nap-226-90 of varying concentrations

96-well microplate

Microplate reader

Procedure:

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (Nap-
226-90) at various concentrations to the designated wells.

Add the AChE solution to all wells except the blank.

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15

minutes) to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding the substrate (ATCI) to all wells.

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5

minutes) using a microplate reader.

The rate of the reaction is determined by the change in absorbance per unit of time.

The percentage of inhibition is calculated for each concentration of Nap-226-90, and the IC₅₀

value is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Ellman's Method Workflow

Prepare Reagents
(AChE, ATCI, DTNB, Buffer, Nap-226-90)

Dispense into 96-well Plate
(Buffer, DTNB, Nap-226-90, AChE)

Pre-incubation

Add Substrate (ATCI)

Kinetic Measurement
(Absorbance at 412 nm)

Data Analysis
(Calculate % Inhibition and IC50)

Click to download full resolution via product page

Ellman's Method Workflow

Bioanalytical Method for Nap-226-90 in Plasma
The quantification of Nap-226-90 in biological matrices like plasma is typically performed using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Human plasma samples
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Nap-226-90 standard

Internal standard (e.g., deuterated Nap-226-90)

Protein precipitation agent (e.g., methanol or acetonitrile)

LC-MS/MS system

Procedure:

Sample Preparation:

To a known volume of plasma, add the internal standard.

Add a protein precipitation agent to precipitate plasma proteins.

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

Inject a small volume of the supernatant onto a suitable C18 reverse-phase HPLC column.

Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent

like acetonitrile or methanol) to separate Nap-226-90 from other plasma components.

The eluent from the HPLC is introduced into the mass spectrometer.

Utilize electrospray ionization (ESI) in the positive ion mode.

Monitor the specific precursor-to-product ion transitions for Nap-226-90 and the internal

standard using multiple reaction monitoring (MRM) for quantification.

Quantification:

Construct a calibration curve by analyzing plasma samples spiked with known

concentrations of Nap-226-90.
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The concentration of Nap-226-90 in the unknown samples is determined by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion
Nap-226-90 is a crucial molecule in the study of cholinergic pharmacology and the

development of treatments for neurodegenerative diseases. As the primary active metabolite of

Rivastigmine, its characterization is essential for understanding the overall therapeutic effect of

its parent drug. This technical guide provides a foundational understanding of Nap-226-90 for

researchers and drug development professionals, summarizing its synthesis, mechanism of

action, and key quantitative data, along with detailed experimental protocols for its study.

Further research to precisely determine the IC₅₀ of Nap-226-90 would be beneficial for a more

complete understanding of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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